molecular formula C13H8Cl2FNO B271550 2,4-dichloro-N-(2-fluorophenyl)benzamide

2,4-dichloro-N-(2-fluorophenyl)benzamide

Cat. No. B271550
M. Wt: 284.11 g/mol
InChI Key: ZYCWFSLTWNDINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-fluorophenyl)benzamide, commonly known as DFBA, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

DFBA works by binding to specific amino acid residues on proteins and enzymes. This binding causes a conformational change in the protein or enzyme, which can alter its function. DFBA can also interact with certain ion channels, causing changes in ion flux and membrane potential.
Biochemical and Physiological Effects:
DFBA has been shown to have a variety of biochemical and physiological effects. It can cause changes in protein and enzyme function, as well as alterations in ion flux and membrane potential. DFBA has also been shown to inhibit certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

DFBA has several advantages for lab experiments. It is a fluorescent probe, which makes it easy to visualize and track proteins and peptides. It is also relatively stable and easy to use. However, DFBA has some limitations. It can be toxic to cells at high concentrations, and it may not be suitable for use in certain experimental systems.

Future Directions

There are several future directions for research on DFBA. One area of interest is the development of new fluorescent probes based on DFBA. These probes could have improved properties, such as increased selectivity and sensitivity. Another area of interest is the use of DFBA in the study of ion channels and their role in disease. Finally, DFBA could be used in the development of new drugs that target specific proteins and enzymes.

Synthesis Methods

DFBA can be synthesized by reacting 2,4-dichlorobenzoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

DFBA is widely used in scientific research as a tool to study the function of certain proteins and enzymes. It is commonly used as a fluorescent probe to label proteins and peptides. DFBA can also be used to study the binding affinity of ligands to proteins and enzymes. Additionally, DFBA can be used to study the structure and function of certain ion channels.

properties

Product Name

2,4-dichloro-N-(2-fluorophenyl)benzamide

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

2,4-dichloro-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-8-5-6-9(10(15)7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

ZYCWFSLTWNDINI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

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